molecular formula C17H17NO2 B1443517 4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one CAS No. 1333113-97-5

4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one

Cat. No. B1443517
M. Wt: 267.32 g/mol
InChI Key: WDZMWJMIWQDPGT-UHFFFAOYSA-N
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Description

4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one is a novel and unique small molecule that has been recently discovered and studied for its potential therapeutic applications. It is a novel oxazocinone, a class of compounds that possess both oxazole and oxazoline moieties in their structure. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and anti-cancer properties. It has also been shown to have potential applications in the treatment of metabolic disorders, such as obesity and diabetes. In

Scientific Research Applications

Synthesis and Pharmacological Properties

4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one and its derivatives have been widely studied for their diverse pharmacological properties and synthetic applications. The compound, belonging to the broader class of 1,2-oxazines and 1,2-benzoxazines, is synthesized through dehydration of dihydro-hydroxy-oxazines. These are obtained from the cyclization of acyl-nitrosopentenones by heating with urea in boiling methanol or ethanol. The importance of oxazinium salts as electrophiles in certain reactions and the role of 1,2-oxazines as chiral synthons in organic synthesis have been highlighted, emphasizing the versatility of this compound and its derivatives in medicinal chemistry (Sainsbury, 1991).

Antihyperglycemic Agents

Derivatives of 4,5-dihydro-2H-benzo[e]indazole, structurally similar to 4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one, have been synthesized and identified as potent antihyperglycemic agents. These compounds have shown significant glucose uptake stimulation in skeletal muscle cells and decreased glucagon-induced glucose release in hepatoma cells. Mechanistic studies indicated that these derivatives stimulate insulin-induced signaling pathways, highlighting their potential for diabetes treatment and improving lipid profiles (Taneja et al., 2017).

Cardiovascular Effects

Some derivatives of 1,4-benzoxazine, closely related to 4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one, have been synthesized and evaluated for their cardiovascular effects as potential antihypertensive agents. These compounds have shown significant effects on mean arterial blood pressure and heart rate in hypertensive rats. Their affinity for imidazoline binding sites and adrenergic receptors was evaluated, indicating their potential use in cardiovascular therapeutics (Touzeau et al., 2003).

properties

IUPAC Name

4-benzyl-1,3,4,5-tetrahydro-2,5-benzoxazocin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17-16-9-5-4-8-14(16)11-20-12-15(18-17)10-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZMWJMIWQDPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C2=CC=CC=C2CO1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one

Synthesis routes and methods

Procedure details

To a solution of compound 1c (28 g, 87 mmol) obtained above in CH3CN (1.5 L) was added DIPEA (68 g, 520 mmol) at 0° C., followed by BOP-Cl (70 g, 275 mmol). The resulting mixture was stirred at 0° C. for 30 min and then warmed to rt overnight. The solid was removed by filtration and the filtrate was concentrated in vacuo. The residue was dissolved in EA, washed with 2N HCl and dried over anhydrous Na2SO4. Concentration in vacuo and purification by CC eluting with PE:EA=1:2 gave compound 1d as a yellow oil (7.0 g, 30% yield). 1H NMR (400 MHz, CDCl3): δ 7.50 (dd, J=7.6, 1.6 Hz, 1H), 7.41-7.34 (m, 2H), 7.28-7.19 (m, 4H), 7.05 (d, J=7.2 Hz, 2H), 5.83 (m, 1H), 4.82 (d, J=14.0 Hz, 1H), 4.61 (d, J=13.6 Hz, 1H), 3.82-3.78 (m, 1H), 3.78-3.67 (m, 1H), 3.58-3.55 (m, 1H), 2.75-2.71 (m, 2H). MS (ESI+): 268 [M+1]+.
Name
compound 1c
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one
Reactant of Route 2
4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one
Reactant of Route 3
4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one
Reactant of Route 4
4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one
Reactant of Route 5
4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one
Reactant of Route 6
4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one

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